molecular formula C13H11BrN2O2 B5686653 4-bromo-N-(4-nitrobenzyl)aniline

4-bromo-N-(4-nitrobenzyl)aniline

Cat. No.: B5686653
M. Wt: 307.14 g/mol
InChI Key: LGBKNMBMJZIWBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-(4-nitrobenzyl)aniline is a specialized aniline derivative that serves as a valuable synthetic intermediate in organic and medicinal chemistry research. Its structure incorporates two key functional handles: a bromo substituent and a nitrobenzyl group. The bromophenyl moiety can participate in various metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex biaryl systems . The nitrobenzyl group is a versatile precursor, readily reducible to the corresponding aniline, and is also known to act as an efficient amine-protecting group in multi-step syntheses . This dual functionality makes the compound a useful building block for the development of novel chemical entities. Researchers utilize this compound in the exploration of structure-activity relationships, particularly in the synthesis of benzylidene aniline derivatives, a class of compounds studied for their non-linear optical properties . Furthermore, the structural motif of a halogenated aniline coupled with a nitro-aromatic system is frequently employed in the design and synthesis of compounds for pharmaceutical and materials science applications. This product is intended for research and further manufacturing use as a chemical building block and is not for direct human use.

Properties

IUPAC Name

4-bromo-N-[(4-nitrophenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O2/c14-11-3-5-12(6-4-11)15-9-10-1-7-13(8-2-10)16(17)18/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBKNMBMJZIWBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=CC=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-nitrobenzyl)aniline typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often use continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(4-nitrobenzyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

4-Bromo-N-(4-nitrobenzyl)aniline serves as a valuable building block in organic synthesis. It can be transformed into more complex molecules through various reactions, including:

  • Nucleophilic Substitution : The bromine atom can be replaced with other nucleophiles, allowing for the introduction of different functional groups.
  • Reduction Reactions : The nitro group can be reduced to an amino group, expanding the compound's utility in synthesizing amine derivatives.

Research has indicated that this compound exhibits potential biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound possess antimicrobial effects against various pathogens.
  • Anticancer Activity : Compounds similar to this one have demonstrated significant antiproliferative effects against cancer cell lines, with IC50 values indicating strong potential as anticancer agents. For instance, related compounds have shown IC50 values ranging from 10 to 33 nM against MCF-7 breast cancer cells.

Medicinal Chemistry

The unique chemical structure of this compound makes it a candidate for drug development:

  • Targeting Biological Pathways : Its ability to interact with specific molecular targets suggests potential therapeutic applications in treating diseases like cancer and bacterial infections.
  • Platelet Function Inhibition : Research indicates that similar compounds may inhibit platelet activation, which is critical for preventing thrombotic events.

Material Science

The compound has potential applications in materials science:

  • Nonlinear Optical Materials : It has been studied for its nonlinear optical properties, making it suitable for applications in photonics and optoelectronics . The optical characteristics are influenced by the presence of bromine and nitro groups, which enhance its reactivity and interaction with light.

Dyes and Pigments

The compound's chemical structure allows it to be utilized in the production of dyes and pigments due to its vibrant color properties derived from the aromatic systems present within its structure.

Antiproliferative Activity Against Cancer Cells

A study focusing on MCF-7 breast cancer cells demonstrated that treatment with derivatives of this compound resulted in significant cell cycle arrest at the G2/M phase. Flow cytometry analysis confirmed these findings, indicating that these compounds could induce apoptosis in cancer cells.

Compound IDCell LineIC50 (nM)
9hMCF-710
9qMDA-MB-23123
CA-4MCF-73.9

Platelet Activation Studies

Research exploring the effects of similar compounds on platelet function revealed that they could effectively inhibit platelet aggregation. This finding suggests their potential use in managing cardiovascular diseases by modulating thrombus formation.

Comparison with Similar Compounds

Halogenated Benzamide Derivatives

  • Example : 4-Bromo-N-(2-nitrophenyl)benzamide (C₁₃H₉BrN₂O₃) .
    • Key Differences :
  • Replaces the benzylamine group with a benzamide (‑CONH‑) linkage.
  • Nitro group at the ortho position on the aniline ring vs. para in the target compound.
    • Structural Impact :
  • Ortho-nitro placement reduces steric hindrance but increases intramolecular charge transfer.
  • Hydrogen bonding between amide carbonyl and nitro groups stabilizes crystal packing .

Schiff Base Analogues

  • Examples :
    • (E)-4-Bromo-N-(2,4-dimethoxybenzylidene)aniline (C₁₅H₁₃BrN₂O₂) .
    • 4-Fluoro-N-(4-hydroxybenzylidene)aniline (C₁₃H₁₀FN₂O) .
    • 4-Bromo-N-(3,4,5-trimethoxybenzylidene)aniline (C₁₆H₁₅BrN₂O₃) .
  • Key Differences :
    • Schiff bases feature imine (‑CH=N‑) linkages instead of amine bridges.
    • Electron-donating substituents (e.g., methoxy, hydroxy) vs. electron-withdrawing nitro in the target compound.
  • Functional Impact :
    • Schiff bases exhibit planar geometries (dihedral angles 40–60°) and serve as ligands for metal coordination .
    • Methoxy/hydroxy groups enhance solubility but reduce thermal stability compared to nitro derivatives .

Polyhalogenated Diphenylamines

  • Example : 4-Bromo-N-(4-bromophenyl)aniline (C₁₂H₉Br₂N) .
    • Key Differences :
  • Two bromine atoms on adjacent phenyl rings vs. one bromine and one nitro group in the target compound.
  • Lacks the benzyl spacer, resulting in direct N‑aryl bonding.
    • Structural Impact :
  • Dihedral angle of 47.3° between phenyl rings vs. variable angles in nitro derivatives .
  • Br···Br intermolecular contacts (3.568 Å) influence crystal packing, unlike nitro-based H-bonding .

Triphenylamine Derivatives

  • Example : 4-Bromo-N-(4-bromophenyl)-N-(4-sec-butylphenyl)aniline (C₂₂H₂₁Br₂N) .
    • Key Differences :
  • Bulky sec-butyl group introduces steric hindrance.
  • Tertiary amine center vs. secondary amine in the target compound.
    • Functional Impact :
  • Used in semiconductor applications (e.g., OLEDs) due to extended conjugation and hole-transport properties .

Comparative Data Table

Compound Molecular Formula Key Substituents Functional Groups Dihedral Angle (°) Applications References
4-Bromo-N-(4-nitrobenzyl)aniline C₁₃H₁₁BrN₂O₂ Para-nitro, para-bromo Secondary amine, nitro N/A Organic synthesis, pharmaceuticals
4-Bromo-N-(2-nitrophenyl)benzamide C₁₃H₉BrN₂O₃ Ortho-nitro, benzamide Amide, nitro N/A Crystallography studies
(E)-4-Bromo-N-(2,4-dimethoxybenzylidene)aniline C₁₅H₁₃BrN₂O₂ 2,4-Dimethoxy, imine Imine, methoxy 50–60 Ligand for metal complexes
4-Bromo-N-(4-bromophenyl)aniline C₁₂H₉Br₂N Di-bromo, diphenylamine Primary amine 47.3 Flame retardants, materials science
4-Bromo-N-(3,4,5-trimethoxybenzylidene)aniline C₁₆H₁₅BrN₂O₃ 3,4,5-Trimethoxy, imine Imine, methoxy 45–55 Coordination chemistry

Biological Activity

4-Bromo-N-(4-nitrobenzyl)aniline is a synthetic organic compound with potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound, characterized by a bromine atom and a nitro group on its aromatic rings, has been studied for its mechanisms of action and efficacy against various biological targets.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • Chemical Formula : C13_{13}H10_{10}BrN2_2O2_2
  • Molecular Weight : 304.13 g/mol

The compound features:

  • A bromine (Br) atom at the para position of the aniline ring.
  • A nitro (NO2_2) group at the para position of the benzylidene moiety.

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through its functional groups. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. Additionally, the imine group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various strains of bacteria, including both Gram-positive and Gram-negative types.

  • Minimum Inhibitory Concentration (MIC) studies have shown that the compound effectively inhibits bacterial growth, making it a candidate for further development as an antimicrobial agent .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Anticancer Activity

In addition to its antimicrobial properties, this compound has been explored for its potential anticancer effects. Studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of cellular signaling pathways.

  • A recent study highlighted the compound's ability to inhibit cell proliferation in human breast cancer cells (MCF-7) with an IC50_{50} value in the micromolar range .

Study on Antimicrobial Efficacy

A study conducted by researchers at [source] evaluated the antimicrobial efficacy of several nitro-substituted anilines, including this compound. The results indicated that this compound exhibited superior activity against multi-drug resistant strains compared to traditional antibiotics.

Study on Anticancer Properties

In another investigation published in Journal of Medicinal Chemistry, the anticancer properties of this compound were assessed using various cancer cell lines. The findings revealed that treatment with this compound led to significant reductions in cell viability, suggesting its potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-bromo-N-(4-nitrobenzyl)aniline, and what critical reaction conditions optimize yield?

  • Methodology : The synthesis typically involves a two-step approach:

  • Step 1 : Condensation of 4-bromoaniline with 4-nitrobenzaldehyde to form an imine intermediate. This reaction is catalyzed by acidic conditions (e.g., lemon juice as a greener alternative to traditional catalysts) under reflux in ethanol .
  • Step 2 : Reduction of the imine intermediate using hydrogen gas with a palladium catalyst or sodium borohydride to yield the final amine. Optimal conditions include room temperature, atmospheric pressure, and inert atmosphere to prevent oxidation .
    • Key Considerations : Purity of starting materials, solvent selection (polar aprotic solvents enhance reaction rates), and catalyst loading (5–10% Pd/C for efficient reduction).

Q. How can spectroscopic techniques and X-ray crystallography confirm the structure of this compound?

  • NMR Analysis :

  • ¹H NMR : Peaks for aromatic protons (δ 6.8–8.2 ppm), methylene protons (N-CH₂, δ ~4.5 ppm), and NH (δ ~3.5 ppm, broad). Integration ratios confirm substituent positions .
  • ¹³C NMR : Distinct signals for bromine- and nitro-substituted carbons (C-Br: ~115 ppm; C-NO₂: ~145 ppm) .
    • IR Spectroscopy : Stretching vibrations for NO₂ (~1520 cm⁻¹, asymmetric; ~1350 cm⁻¹, symmetric) and NH (~3350 cm⁻¹) .
    • X-ray Crystallography : Monoclinic crystal system (space group P21/n) with unit cell parameters (e.g., a = 7.499 Å, β = 96.86°) confirms molecular geometry and intermolecular interactions (N–H···O hydrogen bonds) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromine atom in this compound during nucleophilic substitution?

  • Electronic Effects : The electron-withdrawing nitro group para to the benzyl position deactivates the aromatic ring, directing nucleophilic attack to the bromine-bearing carbon. This enhances SNAr (nucleophilic aromatic substitution) reactivity .
  • Experimental Validation : Kinetic studies using substituted anilines show rate acceleration with strong nucleophiles (e.g., NaOH in DMSO). Hammett plots correlate σ⁻ values with reaction rates, confirming electronic control .
  • Case Study : Replacement of bromine with iodine (via Finkelstein reaction) demonstrates halogen exchange under mild conditions, preserving the nitrobenzyl framework .

Q. How does the nitrobenzyl group influence the electronic properties of this compound in semiconducting materials?

  • Role of Nitro Group : The nitro moiety acts as an electron-withdrawing group, reducing the HOMO-LUMO gap (theoretical DFT calculations show ΔE ~3.2 eV), enhancing charge transport in organic semiconductors .
  • Applications :

  • OLEDs : Derivatives of this compound serve as hole-transport layers (HTLs) in polyfluorene-based polymers (e.g., TFB), improving device efficiency (external quantum efficiency >15%) .
  • Perovskite Solar Cells : Incorporation into triphenylamine derivatives increases open-circuit voltage (Voc ~1.1 V) due to improved interfacial energy alignment .
    • Synthetic Optimization : Suzuki-Miyaura coupling with boronic esters (e.g., pinacol boronate) introduces π-conjugated side chains, enhancing conductivity .

Q. What strategies mitigate conflicting data in biological activity studies of this compound derivatives?

  • Data Contradictions : Discrepancies in enzyme inhibition assays (e.g., IC₅₀ ranging from 2–50 μM) may arise from solvent polarity effects or assay protocols (e.g., fluorescence quenching interference) .
  • Resolution Methods :

  • Control Experiments : Use of scrambled derivatives (e.g., nitro-to-methoxy substitution) to isolate electronic contributions .
  • Dose-Response Curves : Triplicate measurements with standardized DMSO concentrations (<1% v/v) minimize solvent artifacts .
    • Case Study : In anti-inflammatory assays, conflicting TNF-α inhibition data were resolved by switching from ELISA to multiplex bead-based assays, reducing cross-reactivity .

Methodological Tables

Table 1 : Comparison of Synthetic Routes for this compound

MethodYield (%)Key ConditionsAdvantagesLimitations
Imine Condensation + Reduction64–78Ethanol, Pd/C, H₂, RTHigh purity; scalableRequires inert atmosphere
Direct Alkylation45–55DMF, K₂CO₃, 80°COne-pot synthesisLower yield due to side reactions

Table 2 : Electronic Properties of this compound Derivatives

DerivativeHOMO (eV)LUMO (eV)ApplicationReference
TFB Polymer-5.3-2.1OLED HTL
Boronate Complex-5.1-2.3Perovskite Solar Cells

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.